molecular formula C26H28N4OS2 B11454375 4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11454375
M. Wt: 476.7 g/mol
InChI Key: BJPQJTJJHDJGJJ-UHFFFAOYSA-N
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Description

4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique structure that includes multiple heteroatoms and rings

Preparation Methods

The synthesis of 4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps involve the synthesis of intermediates that contain the core structures of the compound.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the tetracyclic structure.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and phenyl groups, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in materials science, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.

    Interacting with Receptors: The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    Modulating Gene Expression: It may influence the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene can be compared with similar compounds such as:

    Piperidine Derivatives: Compounds containing the piperidine ring, which are widely studied for their pharmacological properties.

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Phenyl Derivatives: Compounds containing the phenyl group, which are common in many pharmaceuticals.

The uniqueness of 4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7

Properties

Molecular Formula

C26H28N4OS2

Molecular Weight

476.7 g/mol

IUPAC Name

4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C26H28N4OS2/c1-26(2)14-17-18(15-31-26)20(16-10-6-4-7-11-16)27-24-19(17)21-22(33-24)23(29-25(28-21)32-3)30-12-8-5-9-13-30/h4,6-7,10-11H,5,8-9,12-15H2,1-3H3

InChI Key

BJPQJTJJHDJGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC(=N4)SC)N5CCCCC5)C6=CC=CC=C6)C

Origin of Product

United States

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